molecular formula C19H16 B3009034 2-Methyl-1,4-diphenylbenzene CAS No. 33776-38-4

2-Methyl-1,4-diphenylbenzene

Cat. No.: B3009034
CAS No.: 33776-38-4
M. Wt: 244.337
InChI Key: VNLPFGAPKAMFHU-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diphenylbenzene is an organic compound with the molecular formula C19H16 It is a derivative of benzene, characterized by the presence of two phenyl groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of intermediate compounds, followed by further substitution reactions to introduce the methyl and phenyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,4-diphenylbenzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diphenylbenzene in chemical reactions involves the formation of intermediates such as carbocations or radicals, depending on the reaction conditions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,4-diphenylbenzene is unique due to the presence of both phenyl and methyl groups, which influence its reactivity and applications. The methyl group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its non-methylated counterparts .

Properties

IUPAC Name

2-methyl-1,4-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPFGAPKAMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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